4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene
Overview
Description
4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[64002,6]dodeca-1(8),3,5,9,11-pentaene is a complex organic compound with a unique structure that includes a fluoropyridine moiety, a methoxy group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the fluoropyridine ring, the introduction of the methoxy group, and the construction of the triazatricyclo framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluoropyridine moiety allows for substitution reactions, where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the fluoropyridine ring.
Scientific Research Applications
4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety may interact with enzymes or receptors, leading to modulation of their activity. The methoxy group and triazatricyclo framework contribute to the compound’s overall stability and reactivity, influencing its biological and chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-7-thia-3,5,10,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4-triene-9,11-dione
- 3-[(2R,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)-2-oxolanyl]-9-(methylthio)-7-thia-3,5,10,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaene
Uniqueness
4-(6-fluoropyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene is unique due to its specific combination of functional groups and structural features. The presence of the fluoropyridine moiety imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Additionally, the methoxy group and triazatricyclo framework contribute to its stability and versatility in various applications.
Properties
CAS No. |
1206721-12-1 |
---|---|
Molecular Formula |
C14H9FN4OS |
Molecular Weight |
300.3114 |
IUPAC Name |
Imidazo(2',1':2,3)thiazolo(5,4-b)pyridine, 2-(6-fluoro-3-pyridinyl)-7-methoxy- |
InChI |
InChI=1S/C14H9FN4OS/c1-20-12-5-3-10-13(18-12)21-14-17-9(7-19(10)14)8-2-4-11(15)16-6-8/h2-7H,1H3 |
InChI Key |
CZEQPPMIFFXBLZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(SC3=NC(C4=CC=C(F)N=C4)=CN32)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
W-372; W 372; W372. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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